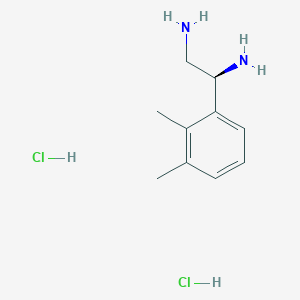
(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is a chiral diamine compound with a methoxyphenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the methoxyphenyl precursor.
Amine Introduction: The precursor undergoes a reaction with dimethylamine to introduce the dimethylamine group.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Chiral Studies: Used in studies involving chiral recognition and separation.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutics: Investigated for its therapeutic properties in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl: The enantiomer of the compound with different chiral properties.
3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine: The non-chiral version of the compound.
3-(3-Methoxyphenyl)-N2,N2-diethylpropane-1,2-diamine: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its ability to participate in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H22Cl2N2O |
|---|---|
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
(2R)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
WWKLNQVZAVTXNP-NVJADKKVSA-N |
Isomerische SMILES |
CN(C)[C@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Kanonische SMILES |
CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
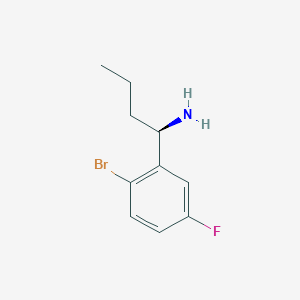
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
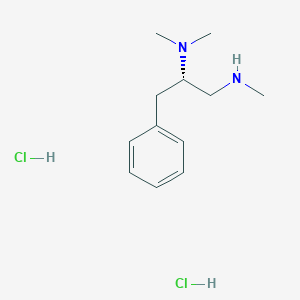

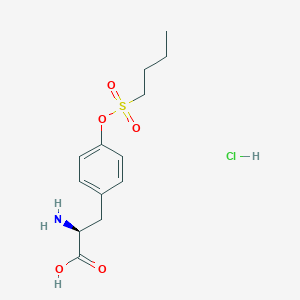

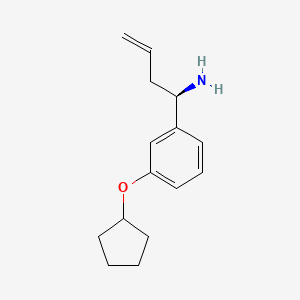
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)


